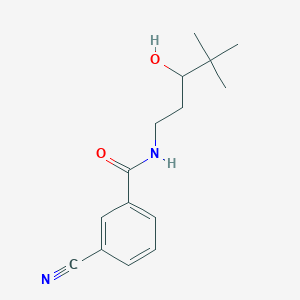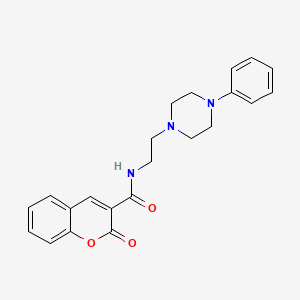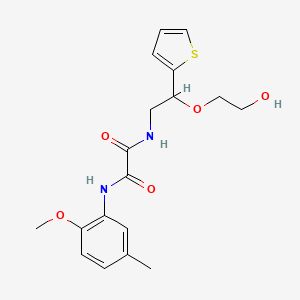
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific enzyme, making it useful in studying various biological processes. In
科学的研究の応用
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has potential applications in a variety of scientific research areas. It has been shown to inhibit the activity of an enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. This makes this compound useful in studying the role of sEH in various biological processes, such as inflammation, hypertension, and cardiovascular disease. This compound has also been investigated for its potential as a therapeutic agent in these conditions.
作用機序
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea works by binding to the active site of sEH, preventing it from metabolizing fatty acids. This leads to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on various biological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of sEH activity and the modulation of lipid signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and improve vascular function in animal models of hypertension and cardiovascular disease. This compound has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, this compound has been shown to have anti-cancer effects in vitro, although more research is needed to determine its potential as a cancer therapeutic.
実験室実験の利点と制限
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has several advantages as a research tool. It is a small molecule inhibitor that is easy to use and can be synthesized in large quantities. This compound is also selective for sEH, making it useful in studying the role of this enzyme in various biological processes. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the effects of this compound on other enzymes and biological processes are not fully understood, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea. One area of interest is its potential as a therapeutic agent in hypertension, cardiovascular disease, and other conditions. More research is needed to determine the safety and efficacy of this compound in humans. Additionally, the effects of this compound on other enzymes and biological processes should be studied to fully understand its mechanism of action. Finally, new derivatives of this compound could be synthesized to improve its potency and selectivity for sEH, making it an even more useful research tool.
合成法
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea involves several steps. The starting material is 4-morpholinobutyne, which is reacted with 3-bromopropylbenzene to form the intermediate compound. This is then reacted with urea and a base to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
特性
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJXCRHHKIUAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)





